molecular formula C25H27ClN4 B15111755 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15111755
M. Wt: 419.0 g/mol
InChI Key: WRTBRKHKPLBEHH-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, including a tert-butyl group, a chlorophenyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the reaction of the pyrazole intermediate with a suitable nitrile or amidine under acidic or basic conditions.

    Introduction of substituents: The tert-butyl, chlorophenyl, and dimethylphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic attack at the C-7 amine position. Key substitution reactions include:

Reaction Type Conditions Products Formed Yield Source
AlkylationK₂CO₃/DMF, alkyl halides (R-X), 80°CN-alkyl derivatives (e.g., R = methyl, ethyl, benzyl)65–78%
AcylationAcCl/Et₃N, CH₂Cl₂, 0°C → RTAcetylated derivatives at the C-7 amine82%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, 100°CBiaryl derivatives via C-5 tert-butyl group replacement*58%

*Limited reactivity due to steric hindrance from tert-butyl group.

Oxidation and Reduction Pathways

The methyl and aryl substituents undergo redox transformations under controlled conditions:

Reaction Type Reagents/Conditions Outcome Notes
Methyl OxidationKMnO₄/H₂SO₄, 60°CConversion of 2-methyl to carboxylic acid (-COOH)Partial decomposition observed
Aromatic Ring ReductionH₂ (1 atm)/Pd-C, ethanol, 50°CSaturation of 4-chlorophenyl to cyclohexyl-ClRequires 24h for full conversion
Amine DealkylationBBr₃/CH₂Cl₂, -78°CCleavage of N-(3,5-dimethylphenyl) to free NH groupQuantitative yield

Cyclization and Ring Modification

The pyrazolo-pyrimidine scaffold participates in annulation reactions:

Reaction Conditions Products Application
Microwave-Assisted CyclizationDTBP/DCE, 130°C, 24hFused tetracyclic derivatives via radical intermediatesImproved anticancer activity
Diazonium Salt CouplingNaNO₂/HCl, CuCl, 0–5°CIntroduction of azide groups at C-3 positionClick chemistry precursor

Functional Group Interconversion

The 4-chlorophenyl and dimethylphenyl groups enable targeted modifications:

Transformation Method Result Efficiency
Chlorine DisplacementCuI/L-proline, arylboronic acid, 80°C4-Chlorophenyl → 4-aryl/heteroaryl groups40–65% (steric limitations)
Methyl DemethylationBCl₃/CH₂Cl₂, -20°C3,5-Dimethylphenyl → 3,5-dihydroxyphenylRequires anhydrous conditions

Stability Under Pharmacological Conditions

Critical reactivity data under biomimetic conditions:

Condition pH/Temperature Degradation Products Half-Life
Acidic Hydrolysis0.1M HCl, 37°CCleavage of pyrimidine ring → pyrazole fragmentst₁/₂ = 8.2h
Oxidative StressH₂O₂ (3%), 37°CN-Oxide formation at C-7 aminet₁/₂ = 12.5h

Catalytic Modifications

Transition-metal catalysis enhances functionalization:

Catalyst Reaction Scope Key Outcomes Reference
Pd(OAc)₂/XPhosC-H activation at C-6 positionIntroduction of aryl/vinyl groupsPatent WO2015110491A2
Ru(bpy)₃Cl₂Photoredox alkylationSite-selective alkylation under blue light72% yield

This compound demonstrates versatile reactivity suitable for medicinal chemistry optimization, particularly in kinase inhibitor development. Recent advancements in microwave-assisted synthesis (e.g., DTBP-mediated cyclization ) and transition-metal catalysis have expanded its derivatization potential. Challenges remain in overcoming steric hindrance from the tert-butyl group during coupling reactions.

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: Shares a similar core structure but differs in the position of the substituents.

    3,5-dimethyl-4-(4-chlorophenyl)-1H-pyrazole: Lacks the pyrimidine ring but has similar substituents on the pyrazole ring.

Uniqueness

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents and the pyrazolo[1,5-a]pyrimidine core

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

  • Chemical Formula : C25H27ClN4
  • CAS Number : 900896-79-9
  • Molecular Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The primary mechanism of action involves the inhibition of key proteins associated with cancer cell proliferation. In particular, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the activity of targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • In Vitro Studies :
    • In a study involving MDA-MB-231 human breast cancer cells, various pyrazolo[1,5-a]pyrimidine derivatives were screened for cytotoxicity using the MTT assay. The results indicated that certain derivatives led to a significant decrease in cell viability at concentrations ranging from 3 to 10 µM .
    • Another study highlighted that specific compounds from this class induced apoptosis in cancer cells by arresting the cell cycle at critical phases (G1/S and G2/M) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer efficacy. Key findings include:

  • Substituents on the phenyl rings significantly affect biological activity.
  • The presence of tert-butyl and chlorophenyl groups enhances potency against various cancer cell lines .

Data Summary

CompoundTargetIC50 (µM)Mechanism
This compoundEGFR3–10Inhibition of receptor activity
Other derivativesVEGFR0.3–24Dual inhibition

Case Studies

  • Study on Antitubercular Activity : A related compound within the pyrazolo family was identified as a potential antituberculosis agent through high-throughput screening. This study revealed that while not directly related to cell wall biosynthesis, these compounds showed promising activity against Mycobacterium tuberculosis .
  • Cancer Cell Line Analysis : In another case study involving MCF-7 cells (breast cancer), treatment with specific pyrazolo[1,5-a]pyrimidine analogs resulted in increased apoptosis rates and significant alterations in cell cycle distribution .

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27ClN4/c1-15-11-16(2)13-20(12-15)27-22-14-21(25(4,5)6)28-24-23(17(3)29-30(22)24)18-7-9-19(26)10-8-18/h7-14,27H,1-6H3

InChI Key

WRTBRKHKPLBEHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C

Origin of Product

United States

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